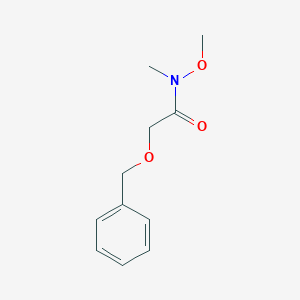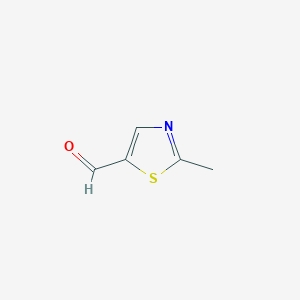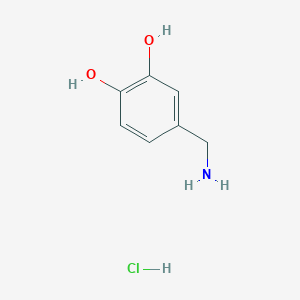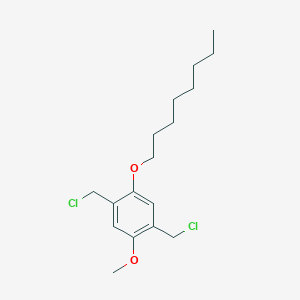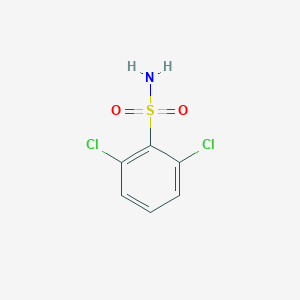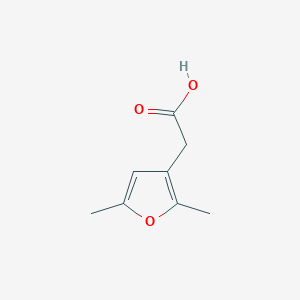
(2,5-Dimethylfuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)acetic acid, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFAA is a furan derivative that is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
(2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential applications in various fields, including organic chemistry, materials science, and pharmaceuticals. In organic chemistry, (2,5-Dimethylfuran-3-yl)acetic acid can be used as a building block for the synthesis of various compounds. In materials science, (2,5-Dimethylfuran-3-yl)acetic acid has been used to synthesize polymers with unique properties. In pharmaceuticals, (2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,5-Dimethylfuran-3-yl)acetic acid is that it is a relatively simple compound to synthesize. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various potential applications in various fields. However, one limitation of (2,5-Dimethylfuran-3-yl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)acetic acid. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new compounds with unique properties. Finally, further research is needed to fully understand the mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2,5-Dimethylfuran-3-yl)acetic acid is a furan derivative that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process, and it has been studied for its potential applications in organic chemistry, materials science, and pharmaceuticals. (2,5-Dimethylfuran-3-yl)acetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has various biochemical and physiological effects. While (2,5-Dimethylfuran-3-yl)acetic acid has several advantages, further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process that starts with the reaction of furfural with methyl vinyl ketone to form 2,5-dimethylfuran. The resulting compound is then oxidized to form 2,5-dimethylfuran-3-carboxylic acid, which is subsequently decarboxylated to form (2,5-Dimethylfuran-3-yl)acetic acid. The overall yield of this process is around 20%.
Propiedades
Número CAS |
100909-95-3 |
|---|---|
Nombre del producto |
(2,5-Dimethylfuran-3-yl)acetic acid |
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-(2,5-dimethylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) |
Clave InChI |
QGZGHBXQVVXVEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
SMILES canónico |
CC1=CC(=C(O1)C)CC(=O)O |
Sinónimos |
(2,5-DiMethylfuran-3-yl)-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



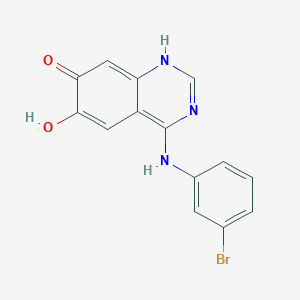
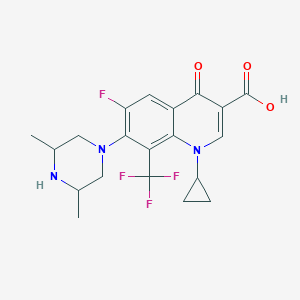
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
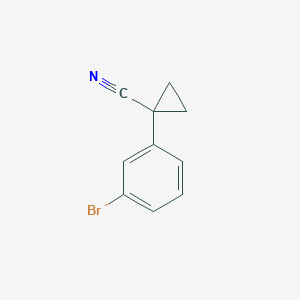
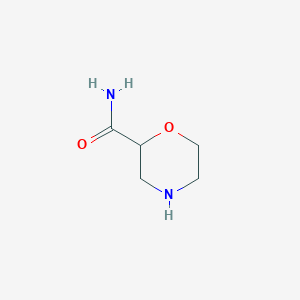
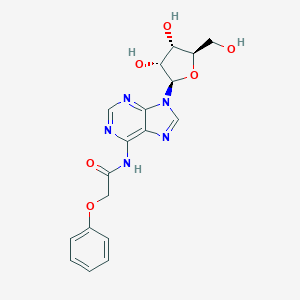
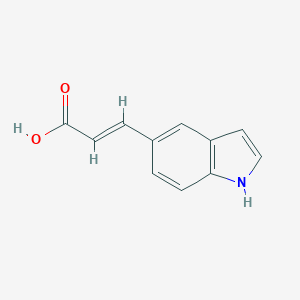
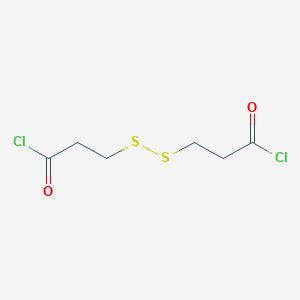
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)
